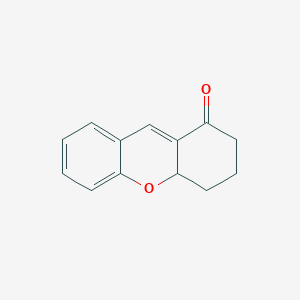
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- is a heterocyclic compound that belongs to the xanthene family. It is characterized by a tricyclic structure consisting of a xanthene core with a ketone functional group at the 1-position. This compound is of significant interest due to its diverse biological and pharmacological activities, making it a valuable target in synthetic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- can be synthesized through various methods. One common approach involves the copper-catalyzed one-pot synthesis from 2-halobenzylbromides and cyclic-1,3-diketones in water. This environmentally friendly method utilizes tandem C-benzylation and intramolecular O-arylation reactions to produce the desired compound in moderate to high yields .
Industrial Production Methods: Industrial production of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper oxide and oxalohydrazide, along with solvents like hexane-2,5-dione, is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various xanthone derivatives, alcohols, and substituted xanthenes .
Applications De Recherche Scientifique
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis .
Comparaison Avec Des Composés Similaires
1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- can be compared with other similar compounds, such as:
4H-Chromenes: These compounds share a similar tricyclic structure but differ in their functional groups and biological activities.
The uniqueness of 1H-Xanthen-1-one, 2,3,4,4a-tetrahydro- lies in its specific substitution pattern and the presence of the tetrahydro modification, which imparts unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
544693-22-3 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2,3,4,4a-tetrahydroxanthen-1-one |
InChI |
InChI=1S/C13H12O2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-2,4,6,8,13H,3,5,7H2 |
Clé InChI |
JWPCLMHRUPLCHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=CC3=CC=CC=C3O2)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


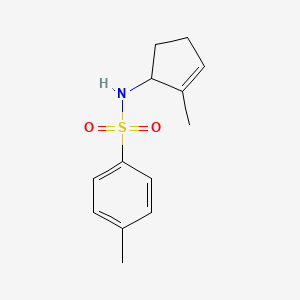
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
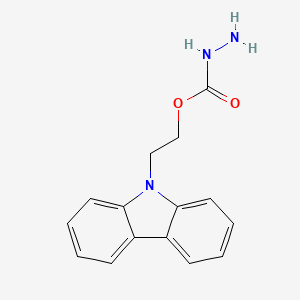
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)
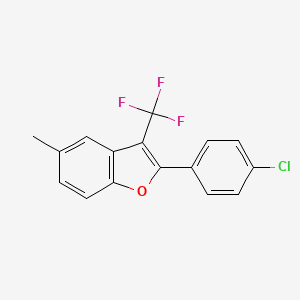
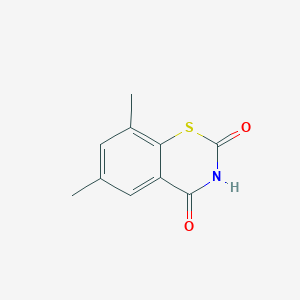

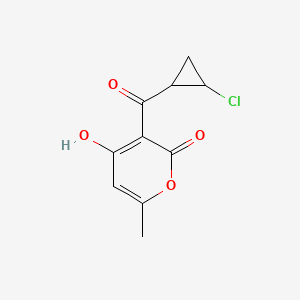
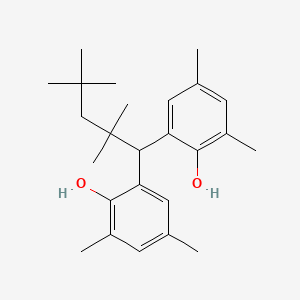
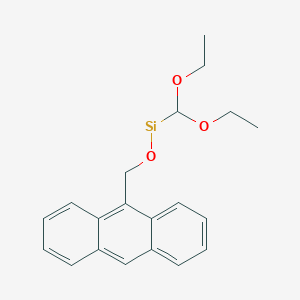
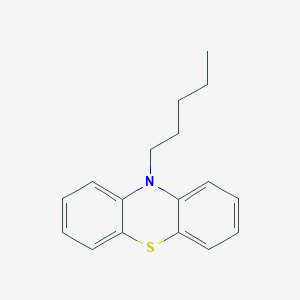
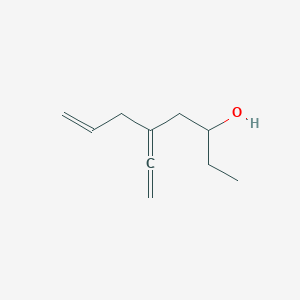
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)

